molecular formula C7H5ClF6O3 B098482 4-Carbethoxyhexafluorobutyryl chloride CAS No. 18381-53-8

4-Carbethoxyhexafluorobutyryl chloride

Cat. No. B098482
CAS RN: 18381-53-8
M. Wt: 286.55 g/mol
InChI Key: OLRXGDHRDQKNGW-UHFFFAOYSA-N
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Description

4-Carbethoxyhexafluorobutyryl chloride is a chemical reagent used in derivatization techniques for the identification and quantification of various compounds. It has been specifically utilized in the analysis of ethylene glycol in human serum and phenmetrazine in urine. The reagent facilitates the formation of derivatives that are less volatile and exhibit distinct mass spectral properties, which are advantageous for mass spectrometric analysis .

Synthesis Analysis

While the provided papers do not detail the synthesis of 4-carbethoxyhexafluorobutyryl chloride itself, they do describe its application in synthesizing derivatives of ethylene glycol and phenmetrazine for analytical purposes. The derivatization with 4-carbethoxyhexafluorobutyryl chloride leads to the formation of derivatives that produce distinct protonated molecular ion peaks in chemical ionization mass spectrometry, aiding in the unambiguous identification of the substances being analyzed .

Molecular Structure Analysis

The molecular structure of the derivatives formed by the reaction with 4-carbethoxyhexafluorobutyryl chloride is such that they exhibit a distinct protonated molecular ion peak in mass spectrometry. For instance, the derivatized form of ethylene glycol shows a peak at m/z 563, while the derivatized phenmetrazine shows a molecular ion at m/z 427 in electron ionization mass spectrometry . These distinct peaks are indicative of the molecular structure of the derivatives, which are significantly altered from their underivatized forms.

Chemical Reactions Analysis

The chemical reactions involving 4-carbethoxyhexafluorobutyryl chloride lead to the formation of stable derivatives suitable for mass spectrometric analysis. The reagent reacts with ethylene glycol and phenmetrazine to form derivatives that are less prone to interference from other substances present in biological matrices like serum and urine. This property is particularly important for the accurate quantification of these substances in forensic and clinical toxicology .

Physical and Chemical Properties Analysis

The derivatives formed by the reaction with 4-carbethoxyhexafluorobutyryl chloride have physical and chemical properties that make them suitable for gas chromatography and mass spectrometric analysis. They are less volatile than their underivatized counterparts and exhibit excellent chromatographic properties, such as reduced tailing and longer retention times. These properties enhance the precision and accuracy of the analytical methods used for the detection and quantification of substances like ethylene glycol and phenmetrazine .

Scientific Research Applications

  • Summary of the Application : 4-Carbethoxyhexafluorobutyryl chloride is used in a novel derivatization technique of ethylene glycol from human serum. This technique is important for both medical and legal purposes as ethylene glycol poisoning is a common problem .
  • Methods of Application or Experimental Procedures : The technique involves using 4-Carbethoxyhexafluorobutyryl chloride to derivatize ethylene glycol, which produces a distinct protonated molecular ion peak at m/z 563 in chemical ionization mode . This aids in the unambiguous confirmation of ethylene glycol. The technique is not limited to 1,2-diols and can derivatize any glycol .
  • Results or Outcomes : The technique yields less volatile derivatives than any conventional derivatives and is free from interference from the serum matrix . Quantitation of ethylene glycol can be easily achieved by using 1, 2-butanediol as an internal standard .

Safety And Hazards

4-Carbethoxyhexafluorobutyryl chloride is classified as causing burns (R34) . In case of contact with eyes, it is advised to rinse immediately with plenty of water and seek medical advice . Suitable protective clothing, gloves, and eye/face protection should be worn . In case of an accident or if you feel unwell, seek medical advice immediately (show the label where possible) .

Future Directions

Based on a literature review, very few articles have been published on 4-Carbethoxyhexafluorobutyryl chloride . Therefore, future research could focus on exploring its potential applications and understanding its properties in more detail.

properties

IUPAC Name

ethyl 5-chloro-2,2,3,3,4,4-hexafluoro-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF6O3/c1-2-17-4(16)6(11,12)7(13,14)5(9,10)3(8)15/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLRXGDHRDQKNGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C(C(=O)Cl)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80171484
Record name 4-Carbethoxyhexafluorobutyryl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80171484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Carbethoxyhexafluorobutyryl chloride

CAS RN

18381-53-8
Record name 4-Carbethoxyhexafluorobutyryl chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018381538
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Carbethoxyhexafluorobutyryl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80171484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl hexafluoroglutaryl chloride 97%
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
83
Citations
A Dasgupta, W Blackwell, E Burns - Journal of Chromatography B …, 1997 - Elsevier
… We describe a novel derivatization of urinary phenols using 4-carbethoxyhexafluorobutyryl chloride after extraction from urine and subsequent analysis by gas chromatography-mass …
Number of citations: 11 www.sciencedirect.com
A Dasgupta, C Jagannath - Therapeutic drug monitoring, 1999 - journals.lww.com
… human serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride. Aniline, as … were derivatized with 50 µL of 4-carbethoxyhexafluorobutyryl chloride. After evaporating the …
Number of citations: 7 journals.lww.com
A Dasgupta, R Macaulay - American journal of clinical pathology, 1995 - academic.oup.com
… The authors describe novel derivatization technique of ethylene glycol (Molecular weight 62) using 4-carbethoxyhexafluorobutyryl chloride that produces a distinct protonated molecular …
Number of citations: 15 academic.oup.com
RJ Czarny, CL Hornbeck - Journal of analytical toxicology, 1989 - academic.oup.com
An analytical procedure for methamphetamine and amphetamine has been developed using 4-carbethoxyhexafluorobutyryl chloride. This derivatizing reagent has all the previously …
Number of citations: 58 academic.oup.com
A Dasgupta, R Macaulay - Journal of Chromatography A, 1995 - Elsevier
… We describe a new derivatization technique of fatty alcohol using 4-carbethoxyhexafluorobutyryl chloride. The derivatization reaction requires either 30 min of incubation of the reaction …
Number of citations: 7 www.sciencedirect.com
A Dasgupta, A Hart, P Humphrey… - Journal of forensic …, 1998 - astm.org
Phenmetrazine is a central nervous system stimulant currently used as an anorectic agent. The drug is abused and is reported to cause death from overdose. We describe a new …
Number of citations: 7 www.astm.org
BA Way, D Stickle, ME Mitchell… - Journal of analytical …, 1998 - academic.oup.com
… The reagent 4-carbethoxyhexafluorobutyryl chloride (CHFB-CI) has been used to form stable derivatives of drugs with secondary amine groups, such as methamphetamine (15), and …
Number of citations: 39 academic.oup.com
KL Klette, MH Jamerson… - Journal of analytical …, 2005 - academic.oup.com
… basic sodium periodate, extracted using a positive-pressure manifold/cation-exchange solidphase cartridge methodology, and derivatized using 4-carbethoxyhexafluorobutyryl chloride (…
Number of citations: 40 academic.oup.com
A Dasgupta, G Steinagel - Journal of Forensic Sciences, 1997 - astm.org
… We describe a novel derivatization of benzyl alcohol using 4-carbethoxyhexafluorobutyryl chloride after extraction from human plasma, and subsequent analysis by gas chromatography…
Number of citations: 10 www.astm.org
S Valtier, JT Cody - Journal of analytical toxicology, 1995 - academic.oup.com
… and derivatized with trifluoroacetic anhydride (TFAA), pentafluoropropionic anhydride (PFPA), heptafluorobutyric anhydride (HFBA), and 4-carbethoxyhexafluorobutyryl chloride (CB). …
Number of citations: 42 academic.oup.com

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